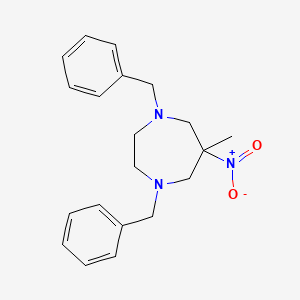
5'-Methoxy-2,4,6-trimethyl-2'-nitroso-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methoxy-2,4,6-trimethyl-2’-nitroso-1,1’-biphenyl is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a methoxy group, three methyl groups, and a nitroso group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxy-2,4,6-trimethyl-2’-nitroso-1,1’-biphenyl involves several steps. One common method includes the nitration of 2,4,6-trimethylbiphenyl followed by the introduction of a methoxy group. The nitroso group is then introduced through a nitrosation reaction. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
5’-Methoxy-2,4,6-trimethyl-2’-nitroso-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
5’-Methoxy-2,4,6-trimethyl-2’-nitroso-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5’-Methoxy-2,4,6-trimethyl-2’-nitroso-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The methoxy and methyl groups influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbiphenyl: Lacks the methoxy and nitroso groups, making it less reactive.
5’-Methoxy-2,4,6-trimethylbiphenyl: Similar structure but without the nitroso group, resulting in different chemical properties.
2,4,6-Trimethyl-2’-nitrosobiphenyl: Similar but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
The presence of both methoxy and nitroso groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Properties
CAS No. |
433712-57-3 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(5-methoxy-2-nitrosophenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C16H17NO2/c1-10-7-11(2)16(12(3)8-10)14-9-13(19-4)5-6-15(14)17-18/h5-9H,1-4H3 |
InChI Key |
CTXMNJCSOXWXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C=CC(=C2)OC)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


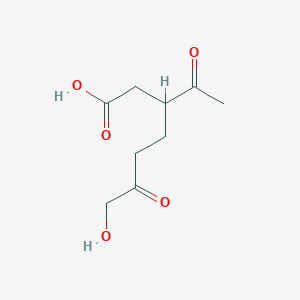
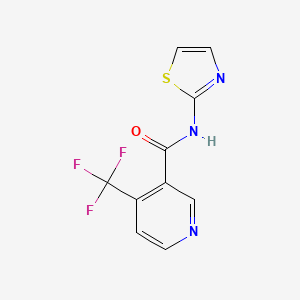
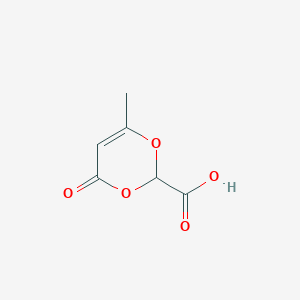

![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)
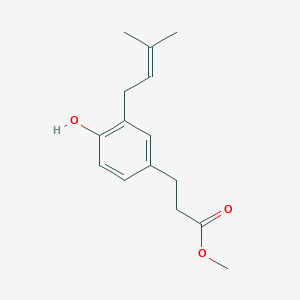
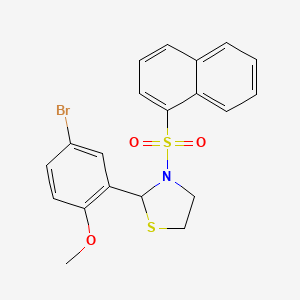



![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)
